5,6,7-trimethoxy-1H-indole-2-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the reaction of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
5,6,7-Trimethoxy-1H-indole-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and indole ring structure allow it to bind to various receptors and enzymes, influencing biological processes . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: This compound is structurally similar but lacks the carbohydrazide group.
5,6,7-Trimethoxy-1H-indole-2-carboxylate: Another related compound with a carboxylate group instead of a carbohydrazide.
Uniqueness: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound is characterized by an indole ring with three methoxy groups at positions 5, 6, and 7, and a carbohydrazide functional group at position 2. The unique structure enhances its solubility and reactivity, making it a promising candidate for various biological applications.
The compound primarily acts as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in gene regulation and are significant targets in cancer therapy. By inhibiting HDACs, this compound can alter gene expression profiles, potentially leading to therapeutic effects in cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the nanomolar range against sensitive human cancer cell lines .
- Mechanistic Studies : It induces apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9 .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 1.35 | Apoptosis induction via caspase activation |
HeLa | 7.01 | Inhibition of cell proliferation |
NCI-H460 | 8.55 | Multi-targeted kinase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity . It has been tested against various bacterial strains and shown to inhibit their growth effectively .
Neuroprotective Effects
Preliminary studies suggest that the compound may also have neuroprotective properties , making it a candidate for further investigation in neurodegenerative diseases .
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study highlighted the compound's ability to inhibit HDACs effectively, suggesting its potential as an anticancer agent through epigenetic modulation .
- Cytotoxicity Studies : In a comparative study of indole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines compared to other derivatives .
- Apoptotic Pathways : Research has shown that the compound significantly increases the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells .
Properties
IUPAC Name |
5,6,7-trimethoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-6-4-7(12(16)15-13)14-9(6)11(19-3)10(8)18-2/h4-5,14H,13H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZOTMXXWIEWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NN)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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